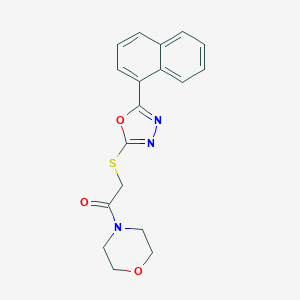![molecular formula C15H16BrN3O2S B270150 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B270150.png)
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine is not fully understood. However, it is believed to exert its antimicrobial and antitumor effects by inhibiting the growth of bacterial and cancer cells. It is also believed to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and cancer cells, as well as suppress the production of pro-inflammatory cytokines. It has also been found to exhibit fluorescent properties, making it a potential tool for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine in lab experiments is its relatively simple synthesis method. This makes it easy to produce in a laboratory setting. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine. One potential direction is the further study of its antimicrobial, antitumor, and anti-inflammatory properties. Another potential direction is the development of new fluorescent probes based on this compound for the detection of metal ions. Additionally, further research could be done to improve the solubility of this compound in water, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine involves the reaction of 4-bromobenzylamine with thioacetic acid, followed by the reaction of the resulting compound with 5-amino-1,3,4-oxadiazole-2-thiol and piperidine. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Nombre del producto |
1-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine |
|---|---|
Fórmula molecular |
C15H16BrN3O2S |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H16BrN3O2S/c16-12-6-4-11(5-7-12)14-17-18-15(21-14)22-10-13(20)19-8-2-1-3-9-19/h4-7H,1-3,8-10H2 |
Clave InChI |
TYPIUTBXELVMSN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B270080.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270081.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B270084.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)
![1-(4-Methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270086.png)
![N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270090.png)
![1-(4-Chlorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270093.png)